2-(4-fluorophenyl)-N-(2-methoxybenzyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(4-fluorophenyl)-N-(2-methoxybenzyl)acetamide involves complex chemical procedures aiming to incorporate specific functional groups to achieve desired properties and reactivity. For instance, the synthesis of related compounds has been explored through the alkylation of precursor molecules with fluoromethyl iodide and other agents to introduce fluorine atoms into the molecular structure, a process indicative of the methods that might be used for the compound (Zhang et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds like 2-(4-fluorophenyl)-N-(2-methoxybenzyl)acetamide is crucial for understanding their chemical behavior and interactions. Studies on similar molecules have utilized various analytical techniques, including NMR and X-ray crystallography, to elucidate their structure, revealing how substitutions at specific sites affect molecular conformation and reactivity (Camerman et al., 2005).
Chemical Reactions and Properties
The chemical reactions involving compounds of this nature often focus on their functional groups, such as the acetamide moiety, and how these groups participate in various chemical processes. For example, the acetamide group is a pivotal functional group present in many pharmaceutical products, and its manipulation through reactions with alkyl halides and sulfonates has been detailed, showcasing the versatility of these compounds in synthetic chemistry (Sakai et al., 2022).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for their application in various fields. Research on analogous compounds has explored these aspects to optimize their use in pharmaceutical formulations and other applications, highlighting the importance of understanding these properties for effective utilization (Ping, 2007).
Chemical Properties Analysis
The chemical properties of 2-(4-fluorophenyl)-N-(2-methoxybenzyl)acetamide, such as reactivity with other chemical species, stability under various conditions, and its behavior in chemical reactions, are pivotal for its potential applications. Studies on related compounds have shed light on these aspects, providing insights into how modifications to the molecular structure can alter these properties for specific applications (Wang et al., 2018).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-20-15-5-3-2-4-13(15)11-18-16(19)10-12-6-8-14(17)9-7-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZCVUNZILNIPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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